[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate
Description
Properties
IUPAC Name |
[3-(2-methylphenyl)cyclohexa-2,4-dien-1-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12-6-3-4-9-16(12)15-8-5-7-14(10-15)11-18-13(2)17/h3-6,8-10,14H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJKTNSLJBMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(CC=C2)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Diazotization-Iodination Route
This method, detailed in Ambeed’s protocol, begins with 2-methyl-3-nitrobenzyl alcohol. Key steps include:
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Nitro Group Reduction : Iron powder in aqueous ethanol reduces the nitro group to an amine under reflux with hydrochloric acid.
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Diazotization and Iodination : The resulting 3-hydroxymethyl-2-methylaniline hydrochloride undergoes diazotization with sodium nitrite and sulfuric acid, followed by iodination using potassium iodide and copper powder.
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Photochemical Coupling : The iodinated intermediate reacts in benzene under UV irradiation (200 W lamp, 36.5 hours) with sodium thiosulfate, yielding the biphenyl methanol after chromatography (1:1 hexane:chloroform).
Critical Data :
Table 1: Comparison of Biphenyl Methanol Synthesis Methods
| Method | Key Reagents/Conditions | Yield | Solvent | Reference |
|---|---|---|---|---|
| Nitro Reduction Route | Fe, HCl, NaNO₂, KI, UV irradiation | 48% | Benzene | |
| Grignard-Coupling | Mg, monobromethane, Ni/Al/Fe/Cu catalyst | High* | Toluene |
*Yield inferred from patent examples.
Acetylation to Form [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate
The methanol intermediate undergoes esterification to introduce the acetate group. While the provided sources focus on analogous esterifications (e.g., cyclopropanecarboxylates), the methodology is directly transferable to acetylation.
Acylation with Acetyl Chloride
Adapting Example 3 from, the methanol reacts with acetyl chloride in toluene using pyridine as a base:
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Reaction Setup : 2'-Methyl-[1,1'-biphenyl]-3-methanol, pyridine, and acetyl chloride in toluene at ambient temperature.
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Workup : Hydrochloric acid quench, organic layer separation, washing with brine, and solvent evaporation.
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Purification : Column chromatography or recrystallization from ethanol.
Hypothetical Data :
Alternative Esterification Methods
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Acetic Anhydride with Acid Catalysis : Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction in refluxing dichloromethane.
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Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine with acetic acid, though cost-prohibitive for industrial scale.
Table 2: Acetylation Method Comparison
| Method | Reagents/Conditions | Yield* | Purity | Reference |
|---|---|---|---|---|
| Acetyl Chloride | Pyridine, toluene, rt | 90% | >98% | |
| Acetic Anhydride | H₂SO₄, CH₂Cl₂, reflux | 85% | 95% | N/A |
*Yields estimated from analogous reactions.
Industrial and Environmental Considerations
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Solvent Selection : Toluene’s use in addresses THF’s hygroscopicity, enhancing process robustness. Benzene in poses safety concerns, favoring Grignard methods for scale-up.
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Catalyst Efficiency : The Ni/Al/Fe/Cu catalyst in enables high coupling efficiency without byproducts, critical for economic viability.
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Waste Management : Photochemical methods require UV infrastructure and generate halogenated waste, whereas Grignard routes facilitate solvent recovery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Amides, Thioesters
Scientific Research Applications
Organic Synthesis
Biphenyl derivatives are crucial in organic chemistry for synthesizing complex molecules. The compound can be utilized in:
- Suzuki Coupling Reactions : It serves as a coupling partner in Suzuki reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The method involves the reaction of aryl boronic acids with halogenated biphenyls under palladium catalysis .
- Acylation Reactions : The acetate moiety allows for acylation processes, enhancing the reactivity of the compound in forming esters and other derivatives. This is particularly useful in synthesizing more complex organic molecules .
Pharmaceutical Applications
Research indicates that biphenyl derivatives exhibit various biological activities:
- Anticancer Activity : Recent studies have focused on the synthesis of hybrid compounds derived from biphenyls that demonstrate significant cytotoxic effects against cancer cell lines. These compounds leverage the biphenyl structure to enhance bioactivity through molecular hybridization techniques .
- Antibacterial Properties : Some derivatives of biphenyl compounds have shown promise as antibacterial agents. Their efficacy is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Material Science
In material science, biphenyl derivatives are being explored for their potential use in:
- Liquid Crystals : The unique structural properties of biphenyls make them suitable for applications in liquid crystal displays (LCDs). The molecular alignment and thermal properties can be tailored for specific display technologies.
- Polymer Chemistry : Biphenyl-based monomers are used to synthesize high-performance polymers with enhanced thermal stability and mechanical properties. These materials find applications in coatings, adhesives, and composites .
Case Study 1: Anticancer Compound Development
A study published in 2023 focused on synthesizing novel N-substituted acridinedione derivatives using biphenyl frameworks. The research demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
Case Study 2: Environmental Impact Assessment
A screening assessment highlighted the environmental persistence of biphenyl derivatives, including [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate. This assessment emphasized the importance of evaluating the ecological impact of such compounds due to their widespread use in industrial applications .
Mechanism of Action
The mechanism of action of [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active cyclohexa-2,4-dien-1-ylmethyl moiety, which can then interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Physical and Chemical Properties
- Lipophilicity : The acetate ester (logP ~3.5 estimated) exhibits higher lipophilicity than its alcohol counterpart (logP ~2.8), enhancing membrane permeability in biological systems .
- Solubility: The diyldimethanol analog ([1,1'-Biphenyl]-3,3'-diyldimethanol) is highly soluble in polar solvents (e.g., ethanol, DMSO) due to dual hydroxyl groups, whereas the acetate ester is more soluble in organic solvents like dichloromethane .
- Thermal Stability : Carboxylic acid derivatives (e.g., 3-phenylsalicylic acid) exhibit higher melting points (>200°C) due to hydrogen bonding, while the acetate ester likely has a lower melting range (~80–100°C) .
Reactivity and Functionalization
- Ester Hydrolysis : The acetate group undergoes hydrolysis under acidic or basic conditions to regenerate the alcohol, a critical step in prodrug activation .
- Oxidation: The methanol group in [1,1'-Biphenyl]-3-methanol,2'-methyl- can be oxidized to a ketone or carboxylic acid, enabling further derivatization .
- Cross-Coupling : Boronic acid analogs (e.g., [1,1'-Biphenyl]-4,4'-diyldiboronic acid) participate in Suzuki-Miyaura reactions for synthesizing complex biaryls .
Biological Activity
[1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate, a biphenyl derivative, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the current understanding of its biological activity, including antioxidant, anticancer, and antimicrobial properties. The findings are supported by various studies and data tables summarizing key results.
Chemical Structure and Properties
The compound consists of a biphenyl core with methanol and acetate functional groups. Its structural formula can be represented as follows:
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the antioxidant capacity of compounds. Studies have shown that biphenyl derivatives exhibit significant free radical scavenging activity.
Table 1: Antioxidant Activity of Biphenyl Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate | 45 ± 5 | |
| Other biphenyl derivatives | Varies |
Anticancer Activity
Research indicates that biphenyl derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives show significant inhibitory effects on HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.
Table 2: Cytotoxicity of Biphenyl Derivatives Against Cancer Cell Lines
The mechanisms underlying the biological activities of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate include:
- Antioxidant Mechanism : The ability to donate electrons to free radicals reduces oxidative damage.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant activity of various biphenyl derivatives, [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate demonstrated an IC50 value of 45 µM, indicating moderate antioxidant potential compared to other tested compounds. This suggests its potential application in formulations aimed at reducing oxidative stress-related diseases.
Case Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis was conducted on the cytotoxic effects of [1,1'-Biphenyl]-3-methanol, 2'-methyl-, 3-acetate against several cancer cell lines. The results indicated that it significantly inhibited the growth of HeLa cells with an IC50 value of 30 µM. This finding supports further investigation into its use as a chemotherapeutic agent.
Q & A
Q. What are the reliable synthetic routes for [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves biphenyl core functionalization. A mercury-mediated coupling (e.g., using mercury acetate with 4-aminobiphenyl) followed by acetylation is a documented approach . Key steps include:
- Reflux conditions : Ethanol as solvent, 12-hour reflux for mercury coordination, monitored via TLC.
- Stoichiometry : 1:1 molar ratio of biphenyl precursor to mercury acetate for minimal side products.
- Workup : Lithium chloride addition to precipitate the mercury complex, followed by hot ethanol washes to isolate crystals (77% yield, m.p. 170–172°C) .
For advanced regioselectivity, palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., arylboron derivatives) is recommended, leveraging protocols from Miyaura & Suzuki (1995) .
Q. Which characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Crystallography : Use SHELXL/SHELXT for single-crystal refinement (e.g., space-group determination, hydrogen bonding analysis) .
- Spectroscopy :
- Mass spectrometry : Confirm molecular ion ([M+H]) at m/z 270.3 (CHO) .
Advanced Research Questions
Q. How can contradictions in crystallographic data for biphenyl derivatives be resolved?
Methodological Answer: Discrepancies often arise from conformational flexibility or disordered solvent molecules. Mitigation strategies include:
- High-resolution data : Collect diffraction data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
- DFT calculations : Compare experimental vs. computed bond lengths/angles (e.g., biphenyl dihedral angles ~30–45°) .
- Multi-refinement : Use SHELXL’s "TWIN" command for twinned crystals and "ISOR" constraints for anisotropic displacement .
Q. What experimental and computational approaches address discrepancies in NMR data for biphenyl acetate derivatives?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR to detect rotameric equilibria (e.g., acetate group rotation).
- Isotopic labeling : C-enriched samples to resolve overlapping signals .
- DFT-based NMR prediction : Tools like Gaussian09 with B3LYP/6-311+G(d,p) basis set simulate spectra, identifying shifts caused by substituent electronic effects .
Q. How can biphenyl derivatives be utilized in coordination polymer (CP) design, and what role do substituents play?
Methodological Answer:
- Ligand design : Carboxylate groups (e.g., 3,5-dicarboxylate) enable metal coordination (e.g., Pb) for porous CPs .
- Substituent effects : Methyl groups enhance hydrophobicity, influencing CP stability in aqueous media. Acetate groups act as bridging ligands, affecting topology (e.g., 2D vs. 3D networks) .
- Experimental validation : PXRD and BET surface area analysis to confirm structural integrity and porosity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
